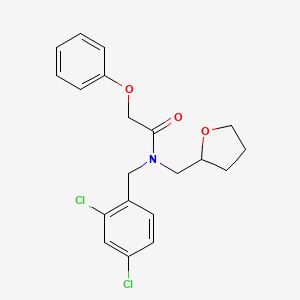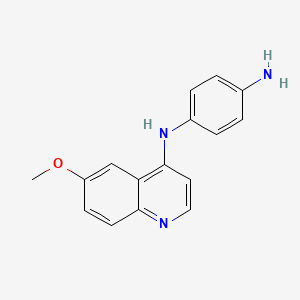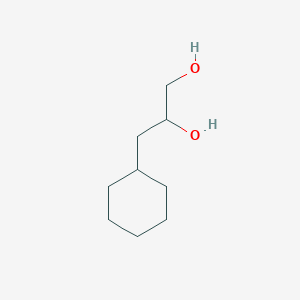![molecular formula C10H11ClO4S B12112442 Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- CAS No. 1152507-00-0](/img/structure/B12112442.png)
Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- is an organic compound characterized by the presence of a butanoic acid backbone with a 2-chlorophenyl sulfonyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- typically involves the sulfonylation of a butanoic acid derivative with a 2-chlorophenyl sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine
In medicinal chemistry, butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.
Mecanismo De Acción
The mechanism by which butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 2-chlorophenyl group may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 4-[(4-chlorophenyl)sulfonyl]-
- Butanoic acid, 4-[(2-bromophenyl)sulfonyl]-
- Butanoic acid, 4-[(2-methylphenyl)sulfonyl]-
Uniqueness
Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1152507-00-0 |
|---|---|
Fórmula molecular |
C10H11ClO4S |
Peso molecular |
262.71 g/mol |
Nombre IUPAC |
4-(2-chlorophenyl)sulfonylbutanoic acid |
InChI |
InChI=1S/C10H11ClO4S/c11-8-4-1-2-5-9(8)16(14,15)7-3-6-10(12)13/h1-2,4-5H,3,6-7H2,(H,12,13) |
Clave InChI |
JVCKDFSBYGNHOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)S(=O)(=O)CCCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-6-phenyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12112384.png)



![2-Propanol, 1-amino-3-[3-methyl-4-(1-methylethyl)phenoxy]-](/img/structure/B12112405.png)

![5-(4-methoxyphenyl)-1,3-dimethyl-8,9-dihydro-7H-pyrimido[4,5-b]quinolin-10-ium-2,4,6-trione](/img/structure/B12112412.png)
![3-Pyridinecarboxylic acid, 2-[[2-[[(ethylamino)carbonyl]amino]-1-methyl-2-oxoethyl]thio]-](/img/structure/B12112415.png)

![3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)


